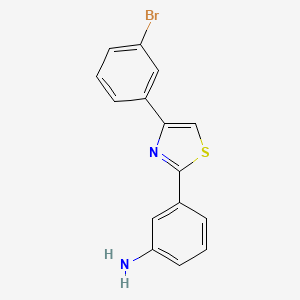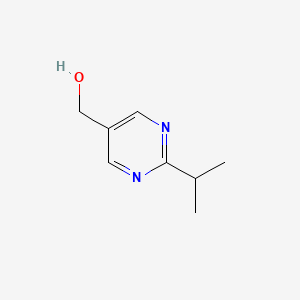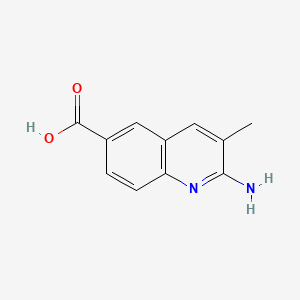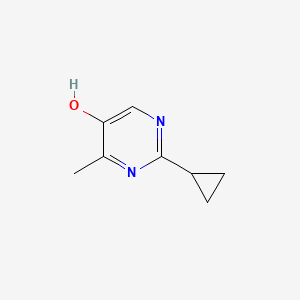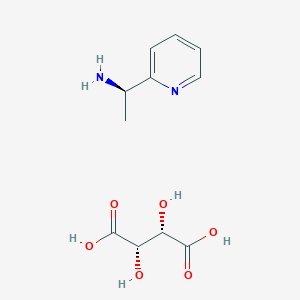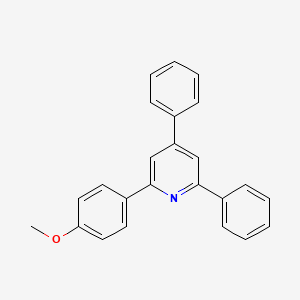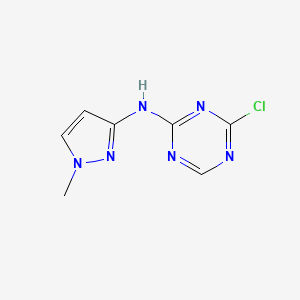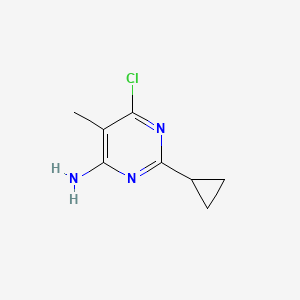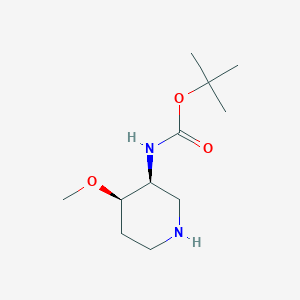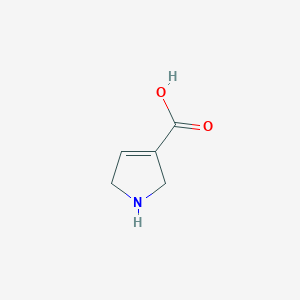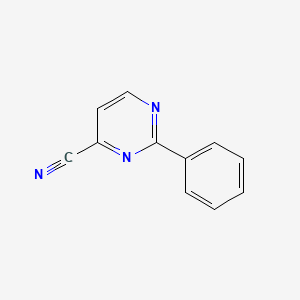![molecular formula C9H17NO2 B11765808 4-Amino-1-(hydroxymethyl)bicyclo[2.2.2]octan-2-ol](/img/structure/B11765808.png)
4-Amino-1-(hydroxymethyl)bicyclo[2.2.2]octan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-Amino-1-(hydroxyméthyl)bicyclo[222]octan-2-ol est un composé bicyclique avec une structure unique qui comprend un groupe amino, un groupe hydroxyméthyl et un groupe hydroxyle
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-Amino-1-(hydroxyméthyl)bicyclo[2.2.2]octan-2-ol implique généralement les étapes suivantes :
Matière de départ : La synthèse commence par un dérivé de bicyclo[2.2.2]octane.
Introduction de groupe fonctionnel :
Conditions de réaction : Les réactions sont généralement réalisées dans des conditions contrôlées, y compris des températures spécifiques, des solvants et des catalyseurs pour garantir que le produit souhaité est obtenu avec une pureté et un rendement élevés.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour maximiser le rendement et minimiser les coûts. Cela pourrait inclure des réacteurs à flux continu, des réacteurs à haute pression et d’autres techniques avancées pour garantir une production efficace.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-Amino-1-(hydroxyméthyl)bicyclo[2.2.2]octan-2-ol peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former un groupe carbonyle.
Réduction : Le groupe amino peut être réduit pour former une amine.
Substitution : Le groupe hydroxyméthyl peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l’hydrure de lithium aluminium et le borohydrure de sodium sont souvent utilisés.
Substitution : Des nucléophiles comme les halogénures et les alcoolates peuvent être utilisés dans les réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation du groupe hydroxyle peut produire une cétone ou un aldéhyde, tandis que la réduction du groupe amino peut produire une amine primaire ou secondaire.
Applications De Recherche Scientifique
Le 4-Amino-1-(hydroxyméthyl)bicyclo[2.2.2]octan-2-ol a plusieurs applications en recherche scientifique :
Chimie médicinale : Il peut être utilisé comme élément constitutif pour la synthèse de composés pharmaceutiques avec des effets thérapeutiques potentiels.
Synthèse organique : La structure unique du composé en fait un intermédiaire précieux dans la synthèse de molécules organiques complexes.
Science des matériaux : Il peut être utilisé dans le développement de nouveaux matériaux avec des propriétés spécifiques, tels que les polymères et les résines.
Mécanisme D'action
Le mécanisme d’action du 4-Amino-1-(hydroxyméthyl)bicyclo[2.2.2]octan-2-ol implique son interaction avec des cibles moléculaires et des voies spécifiques. Les groupes amino et hydroxyle peuvent former des liaisons hydrogène et d’autres interactions avec des molécules biologiques, influençant leur activité et leur fonction. Le mécanisme exact dépend de l’application et de la cible spécifiques.
Comparaison Avec Des Composés Similaires
Composés similaires
4-Aminobicyclo[2.2.2]octan-2-ol : Structure similaire mais sans groupe hydroxyméthyl.
4-(Hydroxyméthyl)bicyclo[2.2.2]octan-1-ol : Structure similaire mais sans groupe amino.
4-Phénylbicyclo[2.2.2]octan-1-ol : Contient un groupe phényle au lieu d’un groupe amino.
Unicité
Le 4-Amino-1-(hydroxyméthyl)bicyclo[2.2.2]octan-2-ol est unique en raison de la présence à la fois d’un groupe amino et d’un groupe hydroxyméthyl, ce qui lui permet de participer à un large éventail de réactions chimiques et d’interactions. Cela en fait un composé polyvalent avec des applications diverses dans différents domaines.
Propriétés
Formule moléculaire |
C9H17NO2 |
|---|---|
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
4-amino-1-(hydroxymethyl)bicyclo[2.2.2]octan-2-ol |
InChI |
InChI=1S/C9H17NO2/c10-9-3-1-8(6-11,2-4-9)7(12)5-9/h7,11-12H,1-6,10H2 |
Clé InChI |
NOOMYIHUSNAQBA-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC1(CC2O)N)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


